molecular formula C23H34N4O7 B13334050 N-((S)-1-(((S)-1-Cyclopropyl-2-(((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methoxy-1-oxopropan-2-yl)-5-methylisoxazole-3-carboxamide

N-((S)-1-(((S)-1-Cyclopropyl-2-(((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methoxy-1-oxopropan-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B13334050
M. Wt: 478.5 g/mol
InChI Key: GMSFWMWCKVMRRZ-YWYGCRHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((S)-1-(((S)-1-Cyclopropyl-2-(((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methoxy-1-oxopropan-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple chiral centers and a diverse array of functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-(((S)-1-Cyclopropyl-2-(((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methoxy-1-oxopropan-2-yl)-5-methylisoxazole-3-carboxamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the cyclopropyl and isoxazole intermediates, followed by the formation of the oxirane and amino acid derivatives. These intermediates are then coupled through amide bond formation and further functionalized to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-(((S)-1-Cyclopropyl-2-(((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methoxy-1-oxopropan-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy and oxirane groups.

    Reduction: Reduction reactions can target the carbonyl groups.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((S)-1-(((S)-1-Cyclopropyl-2-(((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methoxy-1-oxopropan-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-((S)-1-(((S)-1-Cyclopropyl-2-(((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methoxy-1-oxopropan-2-yl)-5-methylisoxazole-3-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H34N4O7

Molecular Weight

478.5 g/mol

IUPAC Name

N-[(2S)-1-[[(1S)-1-cyclopropyl-2-[[(2S)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methoxy-1-oxopropan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H34N4O7/c1-12(2)8-15(19(28)23(4)11-33-23)24-22(31)18(14-6-7-14)26-21(30)17(10-32-5)25-20(29)16-9-13(3)34-27-16/h9,12,14-15,17-18H,6-8,10-11H2,1-5H3,(H,24,31)(H,25,29)(H,26,30)/t15-,17-,18-,23-/m0/s1

InChI Key

GMSFWMWCKVMRRZ-YWYGCRHHSA-N

Isomeric SMILES

CC1=CC(=NO1)C(=O)N[C@@H](COC)C(=O)N[C@@H](C2CC2)C(=O)N[C@@H](CC(C)C)C(=O)[C@@]3(CO3)C

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(COC)C(=O)NC(C2CC2)C(=O)NC(CC(C)C)C(=O)C3(CO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.